molecular formula C19H19ClN6OS B10923688 (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-thiazolidin-4-one

(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-thiazolidin-4-one

Cat. No.: B10923688
M. Wt: 414.9 g/mol
InChI Key: NCELRTDFDODXTN-UHFFFAOYSA-N
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Description

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a unique combination of pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the formation of the thiazole ring. Key reagents include 4-chlorobenzyl chloride, ethyl pyrazole, and thioamide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives

Scientific Research Applications

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-1H-benzimidazol-2-ylmethanol
  • 2-(2,6-Dichlorobenzyl)-1H-imidazol-4-ylmethanol
  • 1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole

Uniqueness

Compared to these similar compounds, 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of pyrazole and thiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19ClN6OS

Molecular Weight

414.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]imino-3-[(1-ethylpyrazol-3-yl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19ClN6OS/c1-2-24-8-7-16(23-24)12-26-18(27)13-28-19(26)22-17-9-21-25(11-17)10-14-3-5-15(20)6-4-14/h3-9,11H,2,10,12-13H2,1H3

InChI Key

NCELRTDFDODXTN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN2C(=O)CSC2=NC3=CN(N=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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